molecular formula C14H12O3 B13844034 Benzyl Paraben-13C6

Benzyl Paraben-13C6

Cat. No.: B13844034
M. Wt: 234.20 g/mol
InChI Key: MOZDKDIOPSPTBH-PSKAAFQISA-N
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Description

Benzyl Paraben-13C6, also known as 4-Hydroxybenzoic Acid Phenylmethyl Ester-13C6, is a stable isotope-labeled compound. It is a derivative of benzyl paraben, where the benzene ring is labeled with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl Paraben-13C6 can be synthesized through the esterification of 4-hydroxybenzoic acid with benzyl alcohol in the presence of a catalyst. The reaction typically involves the use of thionyl chloride, dodeca tungstophosphoric acid, or montmorillonite K10 clay as catalysts . The reaction conditions include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the incorporation of the carbon-13 isotopes into the benzene ring. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Benzyl Paraben-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl Paraben-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Benzyl Paraben-13C6, like other parabens, acts as a preservative and antimicrobial agent. Its mechanism of action involves the disruption of microbial cell membranes and inhibition of enzyme activity. The compound interferes with nuclear receptors for androgens, estrogens, progesterone, and glucocorticosteroids, leading to endocrine-disrupting effects . This disruption can alter steroidogenesis and enzyme activity, affecting hormone metabolism and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl Paraben
  • Ethyl Paraben
  • Propyl Paraben
  • Butyl Paraben

Comparison

Benzyl Paraben-13C6 is unique due to its isotopic labeling, which makes it particularly useful in tracing and analytical studies. Compared to other parabens, it has similar antimicrobial and preservative properties but offers the added advantage of being detectable through isotopic analysis. This makes it a valuable tool in scientific research for studying the fate and transformation of parabens in various systems .

Properties

Molecular Formula

C14H12O3

Molecular Weight

234.20 g/mol

IUPAC Name

benzyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

InChI

InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2/i6+1,7+1,8+1,9+1,12+1,13+1

InChI Key

MOZDKDIOPSPTBH-PSKAAFQISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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